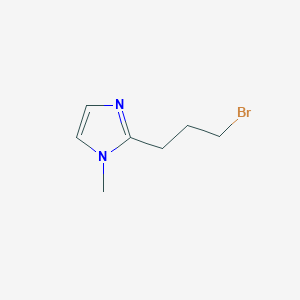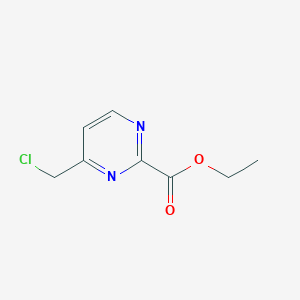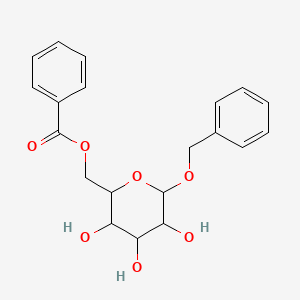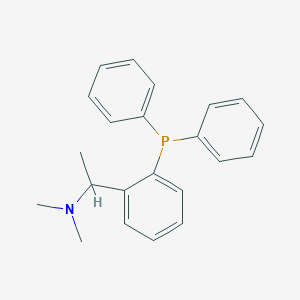![molecular formula C8H7BrN2 B12101063 1H-Pyrrolo[2,3-c]pyridine, 7-bromo-1-methyl-](/img/structure/B12101063.png)
1H-Pyrrolo[2,3-c]pyridine, 7-bromo-1-methyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1H-Pyrrolo[2,3-c]pyridine, 7-bromo-1-methyl- is a heterocyclic compound that features a fused pyridine and pyrrole ring system. The presence of a bromine atom at the 7th position and a methyl group at the 1st position makes this compound unique. It is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug development.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1H-Pyrrolo[2,3-c]pyridine, 7-bromo-1-methyl- typically involves multi-step reactions. One common method is the palladium-catalyzed Larock indole synthesis, which is used to construct the indole unit. This is followed by a Pd-catalyzed one-pot sequential Buchwald–Hartwig amination/C–H activation reaction to form the key pyrrolo[2,3-c]carbazole unit .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
1H-Pyrrolo[2,3-c]pyridine, 7-bromo-1-methyl- undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with different nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering its electronic properties and reactivity.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura and Heck reactions, to form more complex structures.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and alkoxides. Conditions typically involve the use of a base and a solvent like DMF or DMSO.
Oxidation and Reduction: Oxidizing agents like hydrogen peroxide or reducing agents like sodium borohydride are used under controlled conditions.
Coupling Reactions: Palladium catalysts, bases like potassium carbonate, and solvents like toluene or ethanol are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups, while coupling reactions can produce biaryl compounds or other complex structures.
Aplicaciones Científicas De Investigación
1H-Pyrrolo[2,3-c]pyridine, 7-bromo-1-methyl- has several scientific research applications:
Medicinal Chemistry: It is used in the development of anticancer agents, as it can inhibit specific molecular targets involved in cancer cell proliferation.
Biological Studies: The compound is studied for its potential to modulate biological pathways and its effects on cellular processes.
Chemical Biology: It serves as a tool compound to investigate the function of specific proteins and enzymes in biological systems.
Industrial Applications: It can be used as an intermediate in the synthesis of more complex molecules for pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism of action of 1H-Pyrrolo[2,3-c]pyridine, 7-bromo-1-methyl- involves its interaction with specific molecular targets. For instance, it can bind to the colchicine-binding site on tubulin, inhibiting tubulin polymerization and disrupting microtubule dynamics . This leads to cell cycle arrest and apoptosis in cancer cells. The compound may also interact with other proteins and enzymes, modulating their activity and affecting various cellular pathways.
Comparación Con Compuestos Similares
Similar Compounds
1H-Pyrrolo[3,2-c]pyridine: Another compound with a similar fused ring system but different substitution patterns.
1H-Pyrrolo[2,3-b]pyridine: A related compound with potential as a fibroblast growth factor receptor inhibitor.
1H-Pyrazolo[3,4-b]pyridine: A compound with a pyrazole ring fused to a pyridine ring, used in biomedical applications.
Uniqueness
1H-Pyrrolo[2,3-c]pyridine, 7-bromo-1-methyl- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to inhibit tubulin polymerization and its potential as an anticancer agent make it a valuable compound in medicinal chemistry research.
Propiedades
Fórmula molecular |
C8H7BrN2 |
|---|---|
Peso molecular |
211.06 g/mol |
Nombre IUPAC |
7-bromo-1-methylpyrrolo[2,3-c]pyridine |
InChI |
InChI=1S/C8H7BrN2/c1-11-5-3-6-2-4-10-8(9)7(6)11/h2-5H,1H3 |
Clave InChI |
ZZZDJFDCEFVCLU-UHFFFAOYSA-N |
SMILES canónico |
CN1C=CC2=C1C(=NC=C2)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![6-bromo-4-methyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B12101010.png)


![1-Oxa-3,8-diazaspiro[4.5]decane-8-carboxylic acid, 3-methyl-2-oxo-, 1,1-dimethylethyl ester](/img/structure/B12101026.png)





